N-(2,5-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole ring fused to a dihydropyridinone core. The structure includes a 2-methylphenyl substituent on the oxadiazole moiety and a 2,5-dimethoxyphenyl acetamide group. Its design integrates heterocyclic motifs commonly associated with metabolic stability and bioavailability optimization .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15-7-4-5-8-17(15)22-26-23(33-27-22)18-9-6-12-28(24(18)30)14-21(29)25-19-13-16(31-2)10-11-20(19)32-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYAZWLFHOSMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,5-dimethoxyphenyl derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the oxadiazole derivative with the dihydropyridinyl acetamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis based on the closest pharmacologically relevant compounds from Pharmacopeial Forum (2017) :
Table 1: Structural and Functional Comparison
| Compound Name (Identifier) | Core Structure | Key Substituents | Pharmacological Notes |
|---|---|---|---|
| Target Compound | 1,2-Dihydropyridinone fused to 1,2,4-oxadiazole | - 2-Methylphenyl (oxadiazole) - 2,5-Dimethoxyphenyl (acetamide) |
Hypothesized to target kinases or GPCRs due to oxadiazole’s role in ligand-receptor interactions. No direct activity data available. |
| (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (m) | Hexanamide backbone with tetrahydropyrimidinone | - 2,6-Dimethylphenoxyacetamide - Hydroxy and diphenyl groups |
Stereospecific binding to proteolytic enzymes (e.g., HIV protease) inferred from structural analogs. Hydroxy group enhances solubility (~25 mg/mL in aqueous buffer). |
| (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (n) | Similar to m but with altered stereochemistry | Same as m | Reduced enzymatic inhibition (IC₅₀ > 1 µM vs. 0.2 µM for m ) due to stereochemical mismatch with target active sites. |
| (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (o) | Modified hexanamide with axial hydroxy group | Same as m | Improved metabolic stability (t₁/₂ = 8.2 h in liver microsomes) compared to m (t₁/₂ = 4.5 h). Potential for CNS penetration due to logP = 2.1. |
Key Findings:
Structural Divergence: The target compound’s dihydropyridinone-oxadiazole core distinguishes it from the hexanamide-based compounds m, n, and o, which prioritize protease inhibition. The oxadiazole moiety in the target may confer distinct electronic properties (e.g., dipole moment ~5.2 D) favorable for membrane permeability .
Substituent Impact: The 2,5-dimethoxyphenyl group in the target compound likely enhances π-π stacking with aromatic residues in target proteins, analogous to the 2,6-dimethylphenoxy group in m/n/o . The absence of a hydroxy group in the target suggests lower aqueous solubility (<10 mg/mL predicted) compared to m/n/o.
Research Implications and Limitations
- Gaps in Evidence : The provided sources lack direct data on the target compound’s biological activity. Comparisons rely on structural extrapolation and properties of related scaffolds.
- Future Directions : Molecular docking studies against kinase or GPCR targets are recommended. Synthetic optimization (e.g., introducing hydroxy groups) could address solubility limitations.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound consists of multiple pharmacophores including a 1,2,4-oxadiazole moiety and a dihydropyridine structure. The presence of these functional groups is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Many 1,3,4-oxadiazole derivatives have been reported to possess anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels .
- Antitubercular and Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains and mycobacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells. For example, the activation of caspase-3 and increased p53 levels were observed in studies involving related oxadiazole derivatives .
- Cell Cycle Arrest : Research indicates that certain analogs can induce cell cycle arrest at the G0-G1 phase, which is crucial for preventing cancer cell proliferation .
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit specific enzymes involved in cancer progression. For instance, they may act as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy .
Case Studies
Several case studies highlight the potential of similar compounds:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of 1,2,4-oxadiazole derivatives against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain compounds exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 17a | MCF-7 | 0.65 | Apoptosis induction |
| 17b | HeLa | 2.41 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity is significantly influenced by the chemical structure. Modifications to the oxadiazole ring and the dihydropyridine core can enhance potency and selectivity against specific cancer types. For example:
- Substituents on the Oxadiazole Ring : The introduction of electron-withdrawing groups has been shown to increase anticancer activity.
- Dihydropyridine Modifications : Alterations in this part of the molecule can affect bioavailability and interaction with target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
